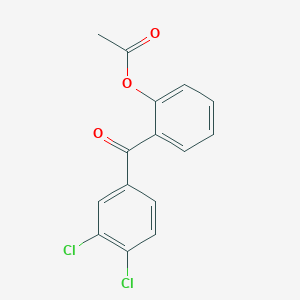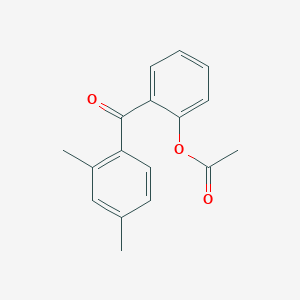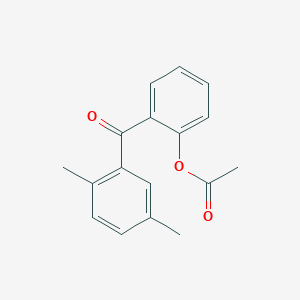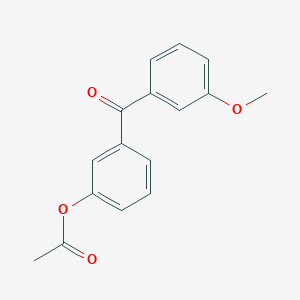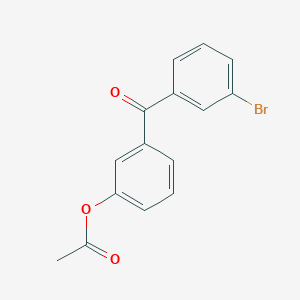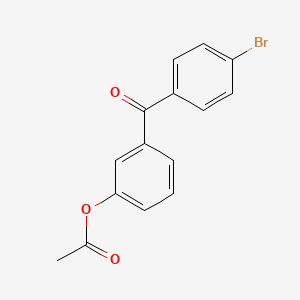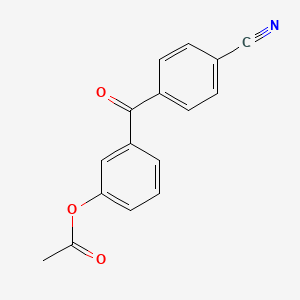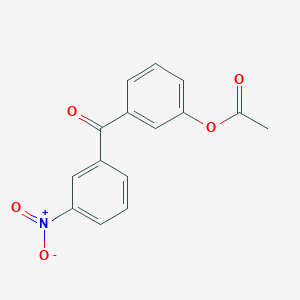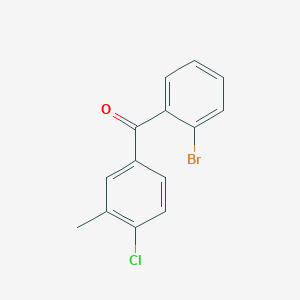
2-Bromo-4'-chloro-3'-methylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4’-chloro-3’-methylbenzophenone is an organic compound that belongs to the class of benzophenones. It is characterized by the presence of bromine, chlorine, and methyl substituents on the benzene rings. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4’-chloro-3’-methylbenzophenone can be achieved through several methods:
-
Friedel-Crafts Acylation: : This method involves the acylation of 2-bromo-4’-chloro-3’-methylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
-
Sandmeyer Reaction: : This method involves the diazotization of 2-chloro-4’-methylbenzene followed by a Sandmeyer reaction to introduce the bromine substituent. The reaction conditions include the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of copper(I) bromide to introduce the bromine atom .
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-4’-chloro-3’-methylbenzophenone may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4’-chloro-3’-methylbenzophenone undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The bromine and chlorine substituents on the benzene ring make the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide .
-
Reduction: : The carbonyl group in 2-Bromo-4’-chloro-3’-methylbenzophenone can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride .
-
Oxidation: : The methyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate or chromium trioxide .
Major Products
The major products formed from these reactions include substituted benzophenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Bromo-4’-chloro-3’-methylbenzophenone has several scientific research applications:
-
Pharmaceuticals: : It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents .
-
Materials Science: : The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
-
Organic Synthesis: : It serves as a building block in organic synthesis, enabling the construction of more complex molecules for research and industrial purposes .
Mecanismo De Acción
The mechanism of action of 2-Bromo-4’-chloro-3’-methylbenzophenone involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound can interact with enzymes and receptors in biological systems, modulating their activity and leading to various biological effects .
-
Pathways Involved: : The pathways affected by 2-Bromo-4’-chloro-3’-methylbenzophenone include those involved in cell signaling, metabolism, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
-
2-Bromo-4’-chloroacetophenone: : This compound is similar in structure but lacks the additional phenyl ring present in 2-Bromo-4’-chloro-3’-methylbenzophenone .
-
2-Bromo-4’-chloropropiophenone: : Another similar compound, differing by the presence of a propionyl group instead of a benzoyl group .
Uniqueness
2-Bromo-4’-chloro-3’-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals .
Propiedades
IUPAC Name |
(2-bromophenyl)-(4-chloro-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDUAJFJQQVCDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220586 |
Source


|
| Record name | Methanone, (2-bromophenyl)(4-chloro-3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-12-6 |
Source


|
| Record name | Methanone, (2-bromophenyl)(4-chloro-3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (2-bromophenyl)(4-chloro-3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
